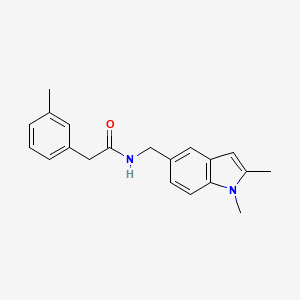

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-14-5-4-6-16(9-14)12-20(23)21-13-17-7-8-19-18(11-17)10-15(2)22(19)3/h4-11H,12-13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKUTTASMOPXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various fields such as oncology, antibacterial treatments, and anti-inflammatory therapies. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 306.409 g/mol

- CAS Number : 852137-73-6

- Purity : Typically 95% .

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets due to the indole core structure. Indole derivatives often exhibit high affinity for multiple receptors and enzymes, influencing various biological processes. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It may modulate receptor activities, impacting signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that indole derivatives can exhibit significant anticancer properties. For instance, a study highlighted that certain indole-based compounds demonstrated cytotoxic effects against various cancer cell lines. The specific compound has not been extensively studied in clinical settings; however, its structural similarity to known anticancer agents suggests potential efficacy.

Antibacterial and Antifungal Activity

Indole derivatives are also known for their antimicrobial properties. A comparative analysis of similar compounds showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.156 mg/mL against different bacterial strains . While direct data on this compound is limited, its structural characteristics imply a potential for similar activity.

Study on Indole Derivatives

A recent study explored the biological activities of various indole derivatives, including those with acetamide functionalities. The findings indicated a strong correlation between structural modifications and biological activity:

| Compound | Biological Activity | MIC (mg/mL) |

|---|---|---|

| Compound A | Antibacterial | 0.0195 |

| Compound B | Antifungal | 0.0048 |

| This compound | Potential (predicted) | - |

The study utilized computational methods to predict the biological activity based on structural features and NH-acidity values .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves established methods for creating indole derivatives. The SAR studies suggest that modifications at the indole ring significantly affect biological potency:

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Enhanced solubility and bioavailability |

| Acetamide substitution | Increased interaction with target enzymes |

These modifications are critical in optimizing the compound's efficacy against specific biological targets .

Scientific Research Applications

Antitumor Activity

Research indicates that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide exhibits significant antitumor properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer cell signaling pathways.

Case Study :

A study on related indole derivatives demonstrated effective cytotoxicity against human tumor cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma). The compounds were tested using the MTT assay, revealing a substantial reduction in cell viability .

Antimicrobial Activity

Indole derivatives are recognized for their antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Indole Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Acetamide Derivatives

Key Observations :

- The 1,2-dimethylindole in the target compound contrasts with the 2,3-dihydroindole in ’s analogue, which reduces aromaticity and may limit π-π stacking interactions critical for receptor binding .

- Compared to adamantane-containing derivatives (), the absence of a bulky adamantane group in the target compound may reduce steric hindrance, favoring better solubility .

Key Observations :

- The target compound’s synthesis likely parallels ’s use of 2-(m-tolyl)acetic acid as a precursor, with amide coupling agents like BTFFH or oxalyl chloride critical for efficiency .

- Adamantane-containing derivatives () require harsh reagents like Mn-BuLi, which complicate scalability compared to the target compound’s milder synthetic route .

Q & A

Q. What are the recommended synthetic routes for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via a solvent-free, catalyst-driven approach. A mixture of m-tolualdehyde (2.4 mmol), acetamide (2.4 mmol), and a catalytic amount of phenylboronic acid (1.5 mmol) is heated at 393 K for 7 hours, with reaction progress monitored by TLC . Post-reaction, ethanol is added to precipitate the product, followed by recrystallization. To optimize yields, consider adjusting catalyst loading (e.g., Lewis acids), solvent polarity (e.g., DMF for better solubility of intermediates), and reaction time (extended reflux for sluggish steps) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign protons and carbons in the indole (δ ~7.0–7.5 ppm for aromatic H) and m-tolyl (δ ~2.3 ppm for methyl) moieties .

- HRMS : Confirm molecular weight (e.g., [M+H]+ peak) and isotopic patterns .

- X-ray crystallography : Resolve dihedral angles between the indole and aryl groups (e.g., 78.32–84.70° in analogous structures) and hydrogen bonding networks (N–H⋯O and O–H⋯O interactions) .

Q. What purification strategies are recommended post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol or DMF/acetic acid mixtures to remove unreacted precursors .

- Column chromatography : For derivatives with polar substituents, employ gradients of ethyl acetate/hexane .

- Washing steps : Use ice-cold water to precipitate impurities while retaining the product .

Advanced Research Questions

Q. How do substituent variations on the indole and aryl groups affect bioactivity, based on structure-activity relationship (SAR) studies?

Methodological Answer:

- Indole substitutions : 1,2-Dimethyl groups enhance steric hindrance, potentially improving binding to hydrophobic pockets in targets like Bcl-2/Mcl-1 .

- Aryl modifications : m-Tolyl’s methyl group contributes to π-π stacking, while electron-withdrawing groups (e.g., nitro in analogous compounds) may reduce potency by destabilizing ligand-receptor interactions .

- Method : Synthesize derivatives with halogen (Cl, F) or methoxy substituents and compare IC50 values in cytotoxicity assays .

Q. What crystallographic parameters are critical for understanding molecular conformation and stability?

Methodological Answer:

- Dihedral angles : Analyze the tilt between indole and m-tolyl rings (e.g., 78–85° in similar acetamides) to predict steric clashes in protein binding .

- Hydrogen bonds : Intramolecular N–H⋯O bonds stabilize the acetamide backbone, while intermolecular O–H⋯O interactions influence crystal packing .

- Torsional strain : Use density functional theory (DFT) to model energy barriers for rotation around the acetamide C–N bond .

Q. How can contradictions in biological activity data across derivatives be resolved?

Methodological Answer:

- Purity verification : Use HPLC to rule out impurities in low-yield syntheses (e.g., 6–17% yields in indole derivatives) .

- Target selectivity profiling : Compare binding affinities across related targets (e.g., Bcl-2 vs. Mcl-1) using surface plasmon resonance (SPR) .

- Solubility adjustments : Replace m-tolyl with hydrophilic groups (e.g., pyridyl) to enhance bioavailability in aqueous assays .

Q. What computational methods predict binding affinity to anticancer targets like Bcl-2/Mcl-1?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions between the indole core and hydrophobic pockets of Bcl-2 (PDB ID: 2O2F) .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify critical residues (e.g., Arg263 in Mcl-1) .

- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide rational design .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.